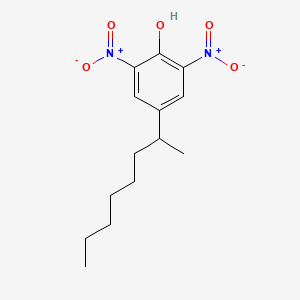
4-(1-Methylheptyl)-2,6-dinitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Methylheptyl)-2,6-dinitrophenol is an organic compound characterized by the presence of a phenol group substituted with two nitro groups and a 1-methylheptyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methylheptyl)-2,6-dinitrophenol typically involves the nitration of a phenol derivative followed by the introduction of the 1-methylheptyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2 and 6 positions of the phenol ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors equipped with temperature control systems to manage the exothermic nature of the nitration reaction. The subsequent alkylation step to introduce the 1-methylheptyl group can be achieved using appropriate alkylating agents under suitable conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-(1-Methylheptyl)-2,6-dinitrophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or chlorinating agents under acidic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated or other substituted phenolic compounds.
科学的研究の応用
4-(1-Methylheptyl)-2,6-dinitrophenol has several scientific research applications:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological systems.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialized materials and chemical products.
作用機序
The mechanism of action of 4-(1-Methylheptyl)-2,6-dinitrophenol involves its interaction with specific molecular targets and pathways. The nitro groups and phenol moiety play crucial roles in its reactivity and biological activity. The compound may exert its effects by interacting with enzymes, receptors, or other biomolecules, leading to alterations in cellular processes and pathways.
類似化合物との比較
Similar Compounds
2-(1-Methylheptyl)-4,6-dinitrophenol: A structural isomer with similar chemical properties.
Benzaldehyde, 4-(1-methylethyl)-: Another compound with a similar alkyl chain but different functional groups.
Uniqueness
4-(1-Methylheptyl)-2,6-dinitrophenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties. Its combination of nitro groups and a 1-methylheptyl chain makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
4095-54-9 |
|---|---|
分子式 |
C14H20N2O5 |
分子量 |
296.32 g/mol |
IUPAC名 |
2,6-dinitro-4-octan-2-ylphenol |
InChI |
InChI=1S/C14H20N2O5/c1-3-4-5-6-7-10(2)11-8-12(15(18)19)14(17)13(9-11)16(20)21/h8-10,17H,3-7H2,1-2H3 |
InChIキー |
RZDYCJCMFYIULG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(C)C1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















